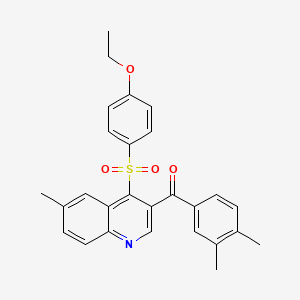
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone is a useful research compound. Its molecular formula is C27H25NO4S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
The quinoline moiety present in this compound is known for its potential in anticancer therapy. Quinolines can act as inhibitors of various biological pathways that are crucial for cancer cell survival and proliferation. For instance, they can inhibit tyrosine kinase enzymes, which are often overactive in cancer cells. The sulfonyl group attached to the ethoxyphenyl ring could potentially be modified to target specific cancer cell lines, making it a valuable molecule for developing new anticancer drugs .
Antibacterial and Antifungal Agents
This compound’s structural similarity to known antibacterial and antifungal agents suggests it could serve as a lead compound for developing new medications to treat bacterial and fungal infections. The presence of the dimethylphenyl group might enhance its ability to penetrate bacterial cell walls or disrupt fungal cell membranes .
Anti-inflammatory Properties
The compound’s sulfonyl and quinoline components are associated with anti-inflammatory properties. It could be used to develop new anti-inflammatory drugs that work by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory process .
Immunological Modulators
Quinoline derivatives have been shown to modulate the immune system, which can be beneficial in treating autoimmune diseases and in immunotherapy for cancer. This compound could be studied for its effects on immune cell regulation and its potential use as an immunological modulator .
Neuroprotective Agents
The compound’s ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for developing neuroprotective agents. It could be used to treat neurodegenerative diseases or to mitigate neuroinflammation, which is a contributing factor in various brain disorders .
Material Science and Nanotechnology
Due to its complex molecular structure, this compound could be used in material science and nanotechnology research. It might serve as a precursor for synthesizing new materials with specific optical or electrical properties, which could be used in the development of sensors, organic semiconductors, or other nanoscale devices .
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-5-32-21-9-11-22(12-10-21)33(30,31)27-23-14-17(2)6-13-25(23)28-16-24(27)26(29)20-8-7-18(3)19(4)15-20/h6-16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDRLDZJBWIQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)
![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)

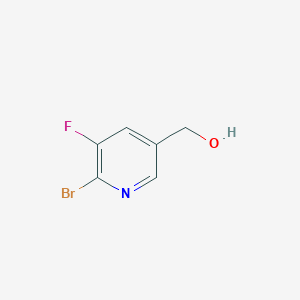

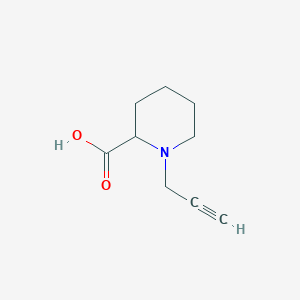
![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)

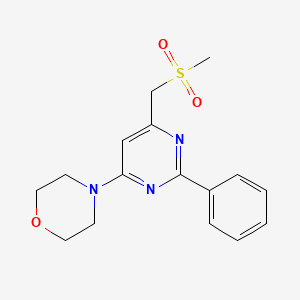
![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)

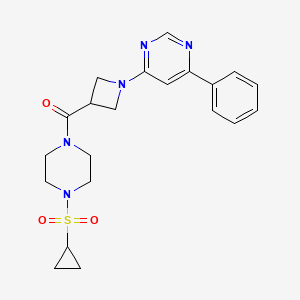
![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)